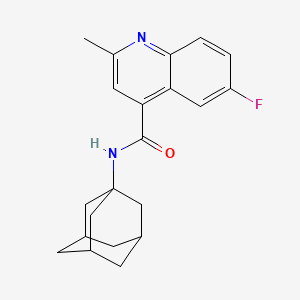
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine-based compound that has been synthesized and studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to exhibit potent activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has also been found to exhibit activity against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide in lab experiments is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide is its potential toxicity, which needs to be further studied and evaluated before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide. One of the potential directions is to further study the mechanism of action of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide and identify the specific enzymes and proteins that it targets. Another potential direction is to evaluate the toxicity and safety of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide in animal models and human clinical trials. Additionally, 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide can be further modified and optimized to improve its potency and selectivity against cancer cells.
Méthodes De Synthèse
The synthesis of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide involves the reaction of 2-methylpyrazole-3-carboxylic acid with 1-(2-fluorophenyl)piperazine in the presence of coupling reagents. The reaction results in the formation of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide as a white solid, which can be further purified using various chromatographic techniques.
Applications De Recherche Scientifique
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-19-14(6-7-17-19)18-15(22)21-10-8-20(9-11-21)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYWAMFLZXTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)
![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)


![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)


![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)


